molecular formula C23H14ClN3O4S B2876803 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide CAS No. 312605-79-1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide

Cat. No. B2876803
CAS RN: 312605-79-1
M. Wt: 463.89
InChI Key: DDRSQVBUICERBZ-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide, also known as BPTN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

One of the primary applications of this chemical compound lies in its synthesis and structural characterization. Researchers have developed regio- and stereo-controlled synthesis methods, providing insights into the compound's crystal structure through X-ray diffraction methods. These studies have confirmed the stereochemistry of the product and have proposed mechanisms for the synthesis process, highlighting the compound's potential as a building block in chemical research (H. Samimi, 2016).

Antimicrobial Activities

The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, studies have found that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a potential application in developing new antimicrobial agents. The presence of specific functional groups, such as the fluorine atom, has been identified as crucial for enhancing the antimicrobial activity, indicating the compound's relevance in medicinal chemistry and drug development (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Drug Development and Pharmacological Evaluation

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O4S/c24-18-12-11-16(27(30)31)13-17(18)22(29)26-23-25-19(14-7-3-1-4-8-14)21(32-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRSQVBUICERBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide

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